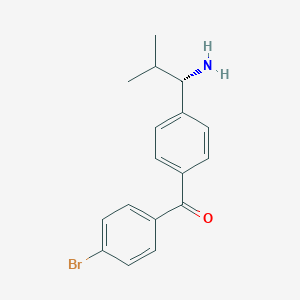
(S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a chiral center, making it an enantiomerically pure substance. The presence of both amino and bromophenyl groups in its structure suggests its potential reactivity and utility in synthetic chemistry and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride typically involves multiple steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group onto the phenyl ring. This can be achieved through nitration followed by reduction.
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: The final step involves coupling the amino-substituted phenyl ring with the bromophenyl methanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with metabolic pathways, particularly those involving neurotransmitters or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl)(phenyl)methanone: Lacks the amino group, making it less reactive in certain biological contexts.
(4-bromophenyl)(morpholino)methanone:
Uniqueness
Chirality: The presence of a chiral center makes (S)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride unique in its enantiomeric purity.
Functional Groups: The combination of amino and bromophenyl groups provides a unique reactivity profile, making it versatile for various applications.
Properties
Molecular Formula |
C17H18BrNO |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
[4-[(1S)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)16(19)12-3-5-13(6-4-12)17(20)14-7-9-15(18)10-8-14/h3-11,16H,19H2,1-2H3/t16-/m0/s1 |
InChI Key |
LVLRUNPQBLNGMX-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















